

# uroguanylin gene (GUCA2B) expression and regulation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Uroguanylin (human) |           |
| Cat. No.:            | B586315             | Get Quote |

An In-Depth Technical Guide to Uroguanylin Gene (GUCA2B) Expression and Regulation

#### Introduction

Uroguanylin, encoded by the Guanylate Cyclase Activator 2B (GUCA2B) gene, is a peptide hormone belonging to the guanylin family.[1] These peptides are endogenous ligands for the guanylate cyclase-C (GC-C) receptor and are pivotal in regulating intestinal and renal function by modulating intracellular cyclic guanosine monophosphate (cGMP) levels.[1][2] Initially identified for its role in orchestrating intestinal fluid and electrolyte homeostasis, emerging research has highlighted the significance of the uroguanylin-GC-C signaling axis in a broader range of physiological processes and its dysregulation in pathological conditions, most notably in colorectal cancer (CRC).[3][4][5] This guide provides a comprehensive technical overview of the GUCA2B gene, its expression patterns, the molecular mechanisms governing its regulation, and its functional implications, with a focus on providing actionable data and methodologies for researchers and drug development professionals.

#### **Gene and Protein Structure**

The human GUCA2B gene is located on chromosome 1, specifically at band 1p34.2.[1][6] The gene spans approximately 2.5 kb and is characterized by a three-exon and two-intron structure.[7] The 5'-flanking region of the gene contains canonical TATA and CAAT boxes, along with multiple binding sites for transcription factors such as activator protein-1 (AP-1), activator protein-2 (AP-2), and a cAMP-regulated enhancer element, suggesting complex transcriptional control.[7]



The GUCA2B gene encodes a preproprotein that undergoes proteolytic processing to yield the active 16-amino acid uroguanylin peptide.[1] This processing is crucial for its biological activity.

# **Tissue and Cellular Expression of GUCA2B**

GUCA2B expression is most prominent in the gastrointestinal tract, though its transcripts have been detected in other systems.[2][3] Northern blot and RNA blot analyses have confirmed high levels of GUCA2B mRNA in the intestinal mucosa, particularly the ileum and colon, as well as in the gastric fundus and pylorus.[3][7]

## **Quantitative Expression Data**

Quantitative analysis provides a clearer picture of GUCA2B's expression landscape. Data from consensus datasets integrating Human Protein Atlas and Genotype-Tissue Expression (GTEx) projects show biased expression in the small intestine and colon.

| Tissue                                                                                            | Normalized TPM<br>(Transcripts Per Million) | Data Source                     |
|---------------------------------------------------------------------------------------------------|---------------------------------------------|---------------------------------|
| Small Intestine                                                                                   | 47.4                                        | Consensus Dataset<br>(HPA/GTEx) |
| Colon                                                                                             | 37.0                                        | Consensus Dataset<br>(HPA/GTEx) |
| Duodenum                                                                                          | High                                        | Bgee database                   |
| Jejunum                                                                                           | High                                        | Bgee database                   |
| Ileum                                                                                             | High                                        | Bgee database                   |
| Stomach                                                                                           | Moderate                                    | Bgee database / RNA Blot[7]     |
| Kidney                                                                                            | Low to Moderate                             | Bgee database                   |
| Table 1: Quantitative mRNA Expression of GUCA2B in Human Tissues. TPM values represent normalized |                                             |                                 |
| expression levels from RNA-<br>Seq data.[1][8]                                                    |                                             |                                 |



#### **Cellular Localization**

At the cellular level, uroguanylin expression is localized to specific epithelial cell types. In the small intestine and colon, it is predominantly found in enterochromaffin cells and dispersed solitary epithelial cells, some of which exhibit features of tuft cells.[6][9] In the stomach and intestine, immunoreactivity for uroguanylin has been distinctly localized in D-type endocrine cells, where it is co-stored with somatostatin.

# **Regulation of GUCA2B Expression**

The expression of GUCA2B is tightly controlled by multiple molecular pathways at both the transcriptional and post-transcriptional levels. Dysregulation of these pathways is a key event in the pathogenesis of diseases like colorectal cancer.

## Transcriptional Regulation by Wnt/β-catenin Signaling

The canonical Wnt/ $\beta$ -catenin signaling pathway is a critical negative regulator of GUCA2B expression. In the "Wnt-off" state, a destruction complex phosphorylates  $\beta$ -catenin, targeting it for proteasomal degradation.[10] In the "Wnt-on" state, which is constitutively active in most colorectal cancers due to mutations in genes like APC,  $\beta$ -catenin accumulates, translocates to the nucleus, and complexes with TCF/LEF transcription factors to regulate target gene expression.[11][12] RNA sequencing of colon cancer cell lines revealed that silencing this aberrant Wnt signaling leads to a significant upregulation of both GUCA2A (guanylin) and GUCA2B.[13] This indicates that oncogenic  $\beta$ -catenin/TCF signaling directly or indirectly represses GUCA2B transcription, contributing to its loss in tumors.[13]





Click to download full resolution via product page

Wnt/ $\beta$ -catenin pathway negatively regulating GUCA2B expression.

#### **Post-Transcriptional Regulation by microRNAs**

MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression by binding to the 3'-UTR of target mRNAs, leading to their degradation or translational repression. In colorectal cancer, specific miRNAs, identified as "oncomiRs," contribute to the downregulation



of GUCA2B. Studies have identified hsa-miR-182-5p and hsa-miR-27a-3p as direct regulators of GUCA2B.[14][15] Experiments in HCT116 colon cancer cells showed that inhibiting these miRNAs resulted in increased GUCA2B mRNA and protein expression.[14][16] This suggests that the overexpression of miR-182-5p and miR-27a-3p in CRC promotes tumorigenesis in part by silencing the tumor-suppressive effects of uroguanylin.[15][16]





Click to download full resolution via product page

Post-transcriptional regulation of GUCA2B by oncomiRs in CRC.



## **Uroguanylin Signaling Pathway**

Uroguanylin exerts its primary physiological effects through the GC-C receptor, a transmembrane protein highly expressed on the apical surface of intestinal epithelial cells.[2] [17]

- Ligand Binding: Uroguanylin, secreted into the intestinal lumen, binds to the extracellular domain of the GC-C receptor.[18]
- GC-C Activation: This binding event induces a conformational change that activates the intracellular guanylate cyclase catalytic domain of the receptor.[2]
- cGMP Production: The activated receptor catalyzes the conversion of guanosine
   triphosphate (GTP) to cGMP, leading to an increase in intracellular cGMP concentration.[17]
- Downstream Effects: Elevated cGMP acts as a second messenger, primarily activating cGMP-dependent protein kinase II (PKGII). PKGII, in turn, phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an anion channel.[2][4] This leads to the secretion of chloride (CI<sup>-</sup>) and bicarbonate (HCO<sub>3</sub><sup>-</sup>) ions into the intestinal lumen, driving subsequent water secretion. Concurrently, cGMP signaling can inhibit the Na<sup>+</sup>/H<sup>+</sup> exchanger (NHE3), reducing sodium absorption.[4]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Guanylate cyclase activator 2B Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. WikiGenes GUCA2B guanylate cyclase activator 2B (uroguanylin) [wikigenes.org]
- 4. Frontiers | Receptor Guanylyl Cyclase C and Cyclic GMP in Health and Disease:
   Perspectives and Therapeutic Opportunities [frontiersin.org]
- 5. Prediction and validation of GUCA2B as the hub-gene in colorectal cancer based on coexpression network analysis: In-silico and in-vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Guanylate cyclase-C Signaling Axis as a theragnostic target in colorectal cancer: a systematic review of literature [frontiersin.org]
- 7. Genomic structure and chromosomal localization of human uroguanylin PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tissue expression of GUCA2B Summary The Human Protein Atlas [proteinatlas.org]
- 9. researchgate.net [researchgate.net]
- 10. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Transcriptional Regulation of Wnt/β-Catenin Pathway in Colorectal Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gene Coexpression and miRNA Regulation: A Path to Early Intervention in Colorectal Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gene Coexpression and miRNA Regulation: A Path to Early Intervention in Colorectal Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 18. Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [uroguanylin gene (GUCA2B) expression and regulation]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b586315#uroguanylin-gene-guca2b-expression-and-regulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com